2-Succinimidoglutarimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

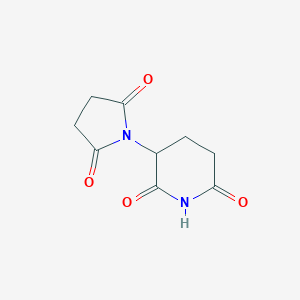

2-Succinimidoglutarimide, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Cytotoxic Agents

Research has indicated that derivatives of succinimide, including 2-succinimidoglutarimide, exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds derived from succinimides have been tested against glioblastoma and triple-negative breast cancer cells, showing IC50 values as low as 35 nM, indicating potent anti-cancer properties . The structural modifications of these compounds can lead to enhanced efficacy, making them valuable candidates for further development in cancer therapeutics.

1.2 Protein Synthesis Inhibition

Succinimide-containing compounds have been investigated for their ability to inhibit protein synthesis. For example, chlorolissoclimide, a succinimide derivative, has demonstrated the ability to bind to the eukaryotic ribosome, inhibiting translation processes essential for cell growth . This mechanism highlights the potential of this compound and its analogs as tools in the development of novel anti-cancer therapies targeting translation mechanisms.

Biochemical Applications

2.1 CRBN Binding and PROTAC Development

The compound has been explored in the context of Cereblon (CRBN) binding, which is crucial for the design of PROTACs (Proteolysis Targeting Chimeras). Studies have shown that succinimides can serve as effective ligands for CRBN, facilitating targeted protein degradation . This application is particularly relevant in drug discovery for targeting previously "undruggable" proteins, expanding the therapeutic landscape for various diseases.

2.2 Mechanistic Studies

Furthermore, this compound has been utilized in mechanistic studies involving racemization processes in proteins. Understanding these pathways is vital for insights into aging and related molecular biology phenomena . The compound's role in such studies underscores its importance beyond therapeutic applications.

Materials Science

3.1 Polymer Chemistry

In materials science, this compound has been investigated for its potential in polymer chemistry, particularly in the upcycling of poly(succinates) into N-substituted succinimides. This process involves using ionic liquids to enhance the reactivity of amines with poly(succinates), leading to valuable succinimide derivatives . Such applications not only contribute to sustainable practices but also open avenues for creating new materials with desirable properties.

Summary of Applications

The following table summarizes key findings related to the applications of this compound:

Propiedades

Número CAS |

1608-85-1 |

|---|---|

Fórmula molecular |

C9H10N2O4 |

Peso molecular |

210.19 g/mol |

Nombre IUPAC |

3-(2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C9H10N2O4/c12-6-2-1-5(9(15)10-6)11-7(13)3-4-8(11)14/h5H,1-4H2,(H,10,12,15) |

Clave InChI |

HHSYPPYKDPFHGB-UHFFFAOYSA-N |

SMILES |

C1CC(=O)NC(=O)C1N2C(=O)CCC2=O |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)CCC2=O |

Key on ui other cas no. |

19246-23-2 |

Sinónimos |

3-(2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.